molecular formula C23H28N2O5 B11262414 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B11262414
M. Wt: 412.5 g/mol
InChI Key: NEBIJRKAGDWQNM-UHFFFAOYSA-N
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Description

3,4,5-TRIMETHOXY-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE is a complex organic compound that features a trimethoxyphenyl group, a tetrahydroquinoline moiety, and a benzamide structure

Properties

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide

InChI

InChI=1S/C23H28N2O5/c1-14(2)23(27)25-10-6-7-15-11-17(8-9-18(15)25)24-22(26)16-12-19(28-3)21(30-5)20(13-16)29-4/h8-9,11-14H,6-7,10H2,1-5H3,(H,24,26)

InChI Key

NEBIJRKAGDWQNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE typically involves multiple steps:

    Formation of the Trimethoxyphenyl Group: This can be achieved through the methylation of hydroxy groups on a phenyl ring using reagents like methyl iodide in the presence of a base.

    Synthesis of the Tetrahydroquinoline Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the trimethoxyphenyl group with the tetrahydroquinoline moiety and the benzamide structure, often using coupling reagents like EDCI or DCC in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIMETHOXY-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring or the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

3,4,5-TRIMETHOXY-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for treating genital warts and has similar bioactivity.

    Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.

Uniqueness

3,4,5-TRIMETHOXY-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer a distinct set of bioactivities and potential therapeutic applications .

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